1-Isobutyl-1H-imidazole-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIIAQBWRSEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 Isobutyl 1h Imidazole 2 Carbaldehyde
Reactivity of the Aldehyde Moiety at C-2
The aldehyde group attached to the C-2 position of the imidazole (B134444) ring is the primary site for a variety of nucleophilic addition and condensation reactions. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. However, it has been noted that imidazolecarboxaldehydes can be less reactive toward nucleophilic addition compared to other heterocyclic aldehydes, such as pyridinecarboxaldehydes nih.gov.
Nucleophilic Additions and Condensation Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.
1-Isobutyl-1H-imidazole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. Schiff bases derived from imidazole aldehydes are significant in coordination chemistry and have been synthesized using various amino compounds, including amino acids orientjchem.org. The reaction of the parent imidazole-2-carboxaldehyde with L-phenylalanine and L-histidine has been documented to produce Schiff base ligands that can coordinate with metal ions . It is expected that this compound would react similarly with a range of primary amines.
Table 1: Examples of Schiff Base Formation with Imidazole-2-Carboxaldehydes
| Amine Reactant | Product Type | Reference Compound |
| L-Phenylalanine | Imidazole Schiff Base Ligand | Imidazole-2-carboxaldehyde |
| L-Histidine | Tridentate Imidazole Schiff Base | Imidazole-2-carboxaldehyde |
| o-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine | 4-(Imidazol-1-yl)benzaldehyde |
| p-Toluidine | Chalconimines | Substituted Chalcones ijacskros.com |
As this compound lacks α-hydrogens relative to the carbonyl group, it cannot self-condense via an aldol reaction. However, it can act as the electrophilic component in crossed or mixed aldol reactions when reacted with an enolizable aldehyde or ketone in the presence of a base masterorganicchemistry.com.
More significantly, it can participate in Knoevenagel-type condensation reactions with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate). These reactions are an important method for forming carbon-carbon double bonds masterorganicchemistry.comnih.gov. The reaction is typically base-catalyzed and results in the formation of a new α,β-unsaturated system.
Table 2: Potential Knoevenagel Condensation Reactions
| Active Methylene Compound | Expected Product Structure |
| Malononitrile | 2-((1-isobutyl-1H-imidazol-2-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1-isobutyl-1H-imidazol-2-yl)acrylate |
| Diethyl malonate | Diethyl 2-((1-isobutyl-1H-imidazol-2-yl)methylene)malonate |
| Nitromethane | 1-isobutyl-2-(2-nitrovinyl)-1H-imidazole |
Grignard Reactions and Subsequent Functionalizations
The carbonyl carbon of this compound is susceptible to attack by organometallic nucleophiles such as Grignard reagents (R-MgX). This reaction provides a versatile route for the formation of new carbon-carbon bonds. The addition of a Grignard reagent to the aldehyde results in the formation of a secondary alcohol upon acidic workup. The resulting alcohol can then be a substrate for further functionalization, such as oxidation to a ketone or dehydration to an alkene.
Table 3: Grignard Reactions with this compound
| Grignard Reagent (R-MgX) | Expected Secondary Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | 1-(1-isobutyl-1H-imidazol-2-yl)ethan-1-ol |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(1-isobutyl-1H-imidazol-2-yl)propan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | (1-isobutyl-1H-imidazol-2-yl)(phenyl)methanol |
| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(1-isobutyl-1H-imidazol-2-yl)prop-2-en-1-ol |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functional group can be readily transformed through both oxidation and reduction reactions.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-Isobutyl-1H-imidazole-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. For instance, sodium hypochlorite (NaClO), the active component of household bleach, has been used for the efficient oxidation of various heterocyclic aldehydes to their carboxylic acids researchgate.net.
Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (1-Isobutyl-1H-imidazol-2-yl)methanol. This is a common transformation achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent, or stronger agents such as lithium aluminum hydride (LiAlH₄) nih.gov.
Table 4: Oxidation and Reduction of the Aldehyde Group
| Reaction Type | Reagent(s) | Product |
| Oxidation | Sodium hypochlorite (NaClO), aq. NaOH | 1-Isobutyl-1H-imidazole-2-carboxylic acid researchgate.net |
| Reduction | Sodium borohydride (NaBH₄), Methanol | (1-Isobutyl-1H-imidazol-2-yl)methanol nih.gov |
Transformations Involving the Imidazole Heterocycle
The imidazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents present. In this compound, the N-1 position is blocked by the isobutyl group, preventing N-alkylation or N-acylation reactions at that site. The aldehyde at the C-2 position acts as a deactivating group for electrophilic aromatic substitution on the ring carbons (C-4 and C-5).
Despite the deactivating effect of the formyl group, transformations are possible under specific conditions. One notable reaction reported for imidazole-2-carbaldehydes is decarbonylation. When heated in ethanol, these compounds can undergo a reaction involving nucleophilic attack by the alcohol on the carbonyl group, leading to the formation of the corresponding N-substituted imidazole (1-isobutyl-1H-imidazole) and ethyl formate researchgate.net.
Furthermore, the C-H bonds on the imidazole ring can be activated for metalation. While the C-2 position is the most acidic proton in an N-unsubstituted imidazole, in N-protected imidazoles, deprotonation can occur at C-2, followed by C-5 and C-4 core.ac.uk. With the C-2 position occupied by the aldehyde, direct metalation with a strong base like an organolithium reagent could potentially occur at the C-5 position, allowing for the introduction of other functional groups at that site.
Regioselective Functionalization of the Imidazole Ring
The functionalization of the imidazole ring in derivatives like this compound is a key area of synthetic chemistry. The position of substituents on the imidazole ring can be selectively controlled, a concept known as regioselectivity. In the case of imidazole compounds, the C2, C4, and C5 positions are principal sites for reactions.
The hydroxyl radical, for instance, can attack the C2, C4, and C5 positions of the imidazole ring. rsc.org The presence of a substituent at the N1 position, such as the isobutyl group, influences the electronic properties of the ring and, consequently, the regioselectivity of subsequent reactions. Computational studies have shown that the presence of a 2-hydroxyaryl group can drive the regioselectivity of reactions, favoring the formation of imidazole derivatives over other potential products. nih.gov This directing effect is attributed to the group's ability to promote intramolecular proton transfer, guiding the reaction pathway. nih.gov
A novel three-component reaction involving 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes leads to the C2-functionalization of the imidazole nucleus. researchgate.netresearchgate.net This reaction proceeds under mild, catalyst-free conditions and is thought to involve zwitterionic and carbene intermediates. researchgate.net
Table 1: Examples of Regioselective Functionalization Reactions of Imidazole Derivatives
| Reactants | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|
| Diaminomaleonitrile-based imines, Aromatic aldehydes | Self-catalyzed hydrogen atom shift | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | nih.gov |
| 1-Substituted imidazoles, Aldehydes, Electron-deficient acetylenes | 20–25 °C, no catalyst, no solvent | C2-functionalized imidazoles | researchgate.net |
| 1-Substituted imidazoles, Cyanoacetylenes, Aromatic/heteroaromatic aldehydes | Room temperature, no catalyst, no solvent | 3-(2-Imidazolyl)-3-aryl-2-acylpropanenitriles | researchgate.net |
Decarbonylation Reactions of Imidazole-2-carbaldehydes
The decarbonylation of imidazole-2-carbaldehydes, a reaction that removes the carbonyl group, can be achieved under certain conditions. For example, when heated in ethanol, imidazole-2-carbaldehydes undergo a decarbonylation process. researchgate.net This reaction is initiated by the nucleophilic attack of ethanol on the carbonyl group, which leads to the formation of the corresponding imidazole and ethyl formate. researchgate.net This transformation provides a synthetic route to unsubstituted imidazoles from their 2-formyl derivatives.
Photochemical Reactivity of Imidazole-2-carbaldehyde Derivatives
Imidazole-2-carbaldehyde and its derivatives exhibit significant photochemical reactivity. nih.govacs.org As a photosensitizer, imidazole-2-carboxaldehyde can absorb light and promote chemical reactions. copernicus.orgecophysics.de This property is particularly relevant in atmospheric chemistry, where it can contribute to aerosol aging and growth. copernicus.orgecophysics.de The photostability of imidazole derivatives is a subject of ongoing research, with substitutions on the imidazole ring playing a crucial role. rsc.org For instance, substituting the hydrogen in the imidazole ring with benzyl or alkyl groups is known to enhance photostability. rsc.org
Radical Generation and Subsequent Chemical Processes
Upon exposure to ultraviolet irradiation, imidazole-2-carbaldehyde can generate radical species. nih.govacs.org The process involves the molecule transitioning to an excited triplet state through H-transfer. nih.govacs.org In the presence of oxygen, this leads to the formation of IM-C•-OH and IM-C•═O radicals, as well as hydrogen peroxide and organic peroxides. nih.govacs.org
These photochemically generated radicals can participate in a variety of subsequent chemical processes. For example, the hydroperoxyl radical (HO₂) can be formed when the excited triplet state of imidazole-2-carboxaldehyde is reduced by a hydrogen donor, such as citric acid. copernicus.orgecophysics.de This process can even lead to a catalytic cycle where the imidazole-2-carboxaldehyde is regenerated. copernicus.orgecophysics.de The generation of these radicals has implications for atmospheric chemistry, including the formation of sulfate in atmospheric droplets and aerosol growth. nih.govacs.orgcopernicus.orgecophysics.de
Table 2: Photochemically Generated Radicals and Subsequent Products from Imidazole-2-carbaldehyde
| Initial Compound | Conditions | Generated Radicals | Subsequent Products/Processes | Ref |
|---|---|---|---|---|
| Imidazole-2-carbaldehyde | UV irradiation, O₂ | IM-C•-OH, IM-C•═O | Hydrogen peroxide, Organic peroxides, Sulfate formation | nih.govacs.org |
| Imidazole-2-carboxaldehyde | UV irradiation, H-donor (e.g., citric acid), O₂ | Hydroperoxyl radical (HO₂) | Aerosol growth and aging | copernicus.orgecophysics.de |
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Isobutyl-1H-imidazole-2-carbaldehyde, providing detailed information about the carbon and hydrogen framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aldehyde proton is expected to appear as a distinct singlet in the downfield region, generally around 9.67 ppm for the parent imidazole-2-carbaldehyde orgsyn.org. The two protons on the imidazole (B134444) ring (H-4 and H-5) typically resonate as singlets or doublets in the aromatic region, approximately between 7.0 and 7.5 ppm orgsyn.orgresearchgate.net. The signals for the N-isobutyl group would appear in the upfield region. This would consist of a doublet for the two methylene protons (CH₂) adjacent to the imidazole nitrogen, a multiplet for the single methine proton (CH), and a doublet for the six equivalent methyl protons (2 x CH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic resonance around 181.3 ppm researchgate.net. The carbons of the imidazole ring typically appear between 122 and 146 ppm researchgate.net. The signals for the isobutyl substituent would be found in the aliphatic region of the spectrum.
A summary of expected chemical shifts is presented below.
| Atom | ¹H Chemical Shift (ppm, Estimated) | ¹³C Chemical Shift (ppm, Estimated) |
| Aldehyde (-CHO) | ~9.7 | ~181 |
| Imidazole Ring (C4-H, C5-H) | ~7.2 - 7.5 | ~122 - 146 |
| Isobutyl (-CH₂-) | ~4.0 | ~55 |
| Isobutyl (-CH-) | ~2.1 | ~28 |
| Isobutyl (-CH₃) | ~0.9 | ~20 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes.
The most prominent absorption band is due to the stretching vibration of the aldehyde carbonyl group (C=O), which is expected to appear in the region of 1680-1700 cm⁻¹. For the parent imidazole-2-carboxaldehyde, this peak is observed around 1681 cm⁻¹ researchgate.net. The spectrum would also feature characteristic bands for the C=N and C=C stretching vibrations within the imidazole ring, typically found in the 1400-1600 cm⁻¹ range researchgate.net. The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic isobutyl group would be observed around 3100-3150 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The absence of a broad N-H stretching band (typically around 3200-3400 cm⁻¹) confirms the substitution at the N-1 position of the imidazole ring researchgate.net.
Key expected IR absorption bands are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Imidazole C=N/C=C | Ring Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | 3100 - 3150 |
| Aliphatic C-H (Isobutyl) | Stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For imidazole-2-carboxaldehyde derivatives, the spectrum is typically characterized by two main absorption bands.
A strong absorption peak, observed around 280-287 nm, is attributed to the n → π* electronic transition of the carbonyl group in the aldehyde function walisongo.ac.idresearchgate.netmdpi.com. A second, often weaker, absorption band can be found at shorter wavelengths, around 212-215 nm, which corresponds to a π → π* transition within the conjugated system of the imidazole ring walisongo.ac.idmdpi.com. The N-isobutyl substituent, being a saturated alkyl group, is not expected to significantly alter the position of these absorption maxima compared to the parent N-unsubstituted compound.
The table below summarizes the characteristic electronic transitions.
| Transition Type | Chromophore | λₘₐₓ (nm) |
| n → π | Aldehyde C=O | ~280 - 287 |
| π → π | Imidazole Ring | ~212 - 215 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its molecular weight. The calculated exact mass for the molecular ion [M]⁺ of C₈H₁₂N₂O is 152.09496.
In addition to precise mass determination, mass spectrometry reveals the molecule's fragmentation pattern, which serves as a structural fingerprint. Common fragmentation pathways for aldehydes include α-cleavage. This can result in the loss of a hydrogen radical to form an [M-1]⁺ ion or the loss of the entire formyl group (CHO) to yield an [M-29]⁺ fragment whitman.edu. Another characteristic fragmentation for N-alkyl imidazoles involves cleavage of the N-alkyl bond. For this compound, this would lead to the loss of the isobutyl group (C₄H₉) as a radical, generating a prominent fragment ion corresponding to the 1H-imidazole-2-carbaldehyde cation.
X-ray Crystallography for Solid-State Structural Analysis (applicable to derived complexes)
While X-ray crystallography is used to determine the precise three-dimensional structure of crystalline solids, its direct application to this compound (which may be a liquid or low-melting solid at room temperature) is less common than for its stable, crystalline derivatives. However, this technique is exceptionally powerful for analyzing metal complexes derived from this compound.
Computational and Theoretical Investigations of 1 Isobutyl 1h Imidazole 2 Carbaldehyde and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For derivatives of imidazole-2-carbaldehyde, these methods elucidate the relationships between structure and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules arxiv.org. The primary step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For 1-Isobutyl-1H-imidazole-2-carbaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its three-dimensional structure nih.gov.
The optimized geometry is expected to feature a planar imidazole (B134444) ring, with the isobutyl and carbaldehyde substituents attached researchgate.net. The analysis provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric properties. Electronic structure analysis reveals the distribution of electron density across the molecule, highlighting the electronegative character of the nitrogen and oxygen atoms. This information is vital for predicting how the molecule will interact with other chemical species. For instance, studies on related benzimidazole structures show excellent agreement between DFT-calculated parameters and experimental data nih.govresearchgate.net.
Table 1: Representative Optimized Geometric Parameters for an Imidazole-Carbaldehyde Core Structure Note: These are theoretical values for a representative core structure based on DFT calculations for analogous compounds.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.385 | C5-N1-C2 | 108.5 |
| C2-N3 | 1.312 | N1-C2-N3 | 112.0 |
| N3-C4 | 1.390 | C2-N3-C4 | 107.4 |
| C4-C5 | 1.365 | N3-C4-C5 | 109.1 |
| C5-N1 | 1.370 | C4-C5-N1 | 103.0 |
| C2-C(Aldehyde) | 1.475 | N1-C2-C(Aldehyde) | 124.0 |
| C(Aldehyde)-O | 1.210 | N3-C2-C(Aldehyde) | 124.0 |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) joaquinbarroso.comyoutube.com. The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its ability to accept electrons irjweb.comossila.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity irjweb.com.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov. In this compound, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is concentrated on the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer, a key factor in the molecule's electronic properties irjweb.com. The analysis of these orbitals helps predict the molecule's behavior in various chemical reactions youtube.com.
Table 2: Theoretical Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: Values are representative for imidazole derivatives and calculated using DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.35 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 4.50 |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks uni-muenchen.deresearchgate.net. The MEP surface is a 3D map of the electrostatic potential, color-coded to indicate charge distribution chemrxiv.org. In these maps, regions of negative potential (typically colored red and yellow) correspond to areas with high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are attractive to nucleophiles researchgate.netcore.ac.uk.
For this compound, the MEP surface would show the most negative potential concentrated around the carbonyl oxygen and the nitrogen atom of the imidazole ring not attached to the isobutyl group. These sites are the primary locations for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atoms, particularly those on the imidazole ring and the aldehyde group, would exhibit positive electrostatic potential, marking them as sites for nucleophilic interaction researchgate.net.
Table 3: Interpretation of MEP Surface Regions for this compound
| Color Region | Potential | Atom(s) Involved | Predicted Reactivity |
| Red/Yellow | Negative | Carbonyl Oxygen, Imidazole Nitrogen | Site for electrophilic attack, H-bond acceptor |
| Green | Neutral | Carbon backbone (isobutyl group) | Low reactivity |
| Blue | Positive | Aldehyde H, Imidazole C-H | Site for nucleophilic attack, H-bond donor |
In this compound, NBO analysis can reveal significant hyperconjugative interactions. For example, the lone pair electrons on the nitrogen and oxygen atoms can delocalize into the antibonding orbitals of adjacent carbon-carbon or carbon-nitrogen bonds. The stabilization energy (E(2)) associated with these interactions quantifies their strength. This analysis helps to explain the molecule's conformational preferences and electronic properties nih.govijnc.ir.
Table 4: Major Hyperconjugative Interactions and Stabilization Energies (E(2)) from NBO Analysis Note: These are representative interactions and theoretical stabilization energies for a substituted imidazole.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C4-C5) | 18.5 | Lone Pair -> Antibonding π |
| LP(1) N3 | π(C2-C(Aldehyde)) | 22.1 | Lone Pair -> Antibonding π |
| LP(2) O | σ(C(Aldehyde)-H) | 5.8 | Lone Pair -> Antibonding σ |
| π(C4-C5) | π(C2-N3) | 15.3 | Bonding π -> Antibonding π |
Noncovalent interactions (NCIs) play a crucial role in determining the structure and function of molecules nih.gov. The NCI index, often visualized using the Reduced Density Gradient (RDG), is a powerful method for identifying and characterizing weak interactions like van der Waals forces, hydrogen bonds, and steric clashes within a molecule researchgate.netchemrxiv.org.
RDG analysis generates 3D isosurfaces that map regions of noncovalent interactions. The color of these surfaces indicates the nature of the interaction: blue signifies strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red denotes repulsive steric clashes researchgate.net. For this compound, RDG plots would likely reveal green isosurfaces around the isobutyl group, indicating van der Waals forces. There might also be faint blue or green surfaces between the aldehyde oxygen and a nearby hydrogen atom, suggesting weak intramolecular hydrogen bonding or attractive interactions that contribute to the molecule's preferred conformation.
Table 5: Interpretation of RDG Analysis for Noncovalent Interactions
| Isosurface Color | sign(λ₂)ρ | Type of Interaction | Likely Location in Molecule |
| Blue | Negative | Strong, attractive (e.g., Hydrogen Bond) | Between H-bond donors and acceptors |
| Green | Near Zero | Weak, attractive (e.g., van der Waals) | Within the isobutyl chain, between rings |
| Red | Positive | Strong, repulsive (e.g., Steric Clash) | Crowded regions, overlapping atomic radii |
Spectroscopic Property Prediction from Computational Models
Computational models are highly effective in predicting spectroscopic properties, which can then be used to validate experimental results. Methods like Time-Dependent DFT (TD-DFT) can accurately calculate UV-visible absorption spectra, while standard DFT calculations can predict vibrational (IR and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts asianpubs.org.
For this compound, theoretical calculations of the IR spectrum would help in assigning vibrational modes to specific functional groups, such as the C=O stretch of the aldehyde and the C=N stretches within the imidazole ring. Similarly, calculating ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method can aid in the interpretation of experimental NMR spectra asianpubs.org. The comparison between calculated and experimental spectra serves as a rigorous test of the accuracy of the computed molecular structure researchgate.netresearchgate.net.
Table 6: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: Experimental values are typical for the functional groups listed.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| C-H stretch (aliphatic) | Isobutyl C-H | 2960 | 2870-2960 |
| C=O stretch | Aldehyde C=O | 1705 | 1690-1715 |
| C=N stretch | Imidazole Ring | 1580 | 1570-1620 |
| C=C stretch | Imidazole Ring | 1490 | 1480-1520 |
Reaction Mechanism Studies and Reactivity Predictions
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and predicting the reactivity of molecules such as this compound. Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining activation energies. These computational approaches offer insights that are often difficult to obtain through experimental means alone.
Studies on imidazole-carboxaldehydes have revealed that the position of the aldehyde group on the imidazole ring significantly influences the molecule's reactivity. nih.govnih.gov For instance, imidazole-2-carbaldehyde, the parent compound of this compound, has been found to be less reactive towards nucleophilic addition of water and methanol compared to its pyridine-carboxaldehyde counterparts. nih.govnih.gov This reduced reactivity is an important consideration in predicting the behavior of its derivatives in various chemical environments. nih.govnih.gov Computational models can quantify these differences in reactivity by calculating the energies of reactants, transition states, and products for proposed reaction pathways.
The Radziszewski reaction, a common method for synthesizing imidazole derivatives, provides a practical example of where computational studies can be applied to understand reaction mechanisms. mdpi.com Theoretical modeling of this reaction can help to clarify the roles of different reagents and intermediates, and to predict the feasibility of synthesizing novel imidazole compounds. mdpi.com By understanding the underlying mechanisms, researchers can optimize reaction conditions and design more efficient synthetic routes.
Table 1: Comparison of Reactivity in Imidazole and Pyridine Carboxaldehydes
| Compound Family | Reactivity to Nucleophilic Addition | Influence of Solvent |
|---|---|---|
| Imidazole-carboxaldehydes | Less reactive | Favored in protic solvents |
Advanced Computational Design Principles
The design of novel imidazole derivatives with tailored properties is increasingly reliant on advanced computational methods. These techniques enable the rapid screening of virtual compound libraries and the prediction of molecular properties, thereby accelerating the discovery process.
Integration of Machine Learning in Imidazole Derivative Design
Machine learning (ML) has emerged as a transformative tool in the design of imidazole derivatives. researchgate.netusp.br By training algorithms on existing datasets of molecules and their properties, ML models can learn complex structure-activity relationships and predict the characteristics of new, untested compounds. umn.edu This approach is particularly useful in high-throughput screening, where it can prioritize candidates for synthesis and experimental testing. umn.edu
For example, ML models can be developed to predict the catalytic performance of imidazole-based materials based on their composition and synthesis conditions. These models can guide the synthesis of improved catalysts by identifying the key features that correlate with high activity and selectivity. umn.edu While experimental data for training these models can be limited, computational methods like quantum mechanics (QM) can be used to generate larger datasets to enhance the accuracy and generalizability of the ML models. umn.edu
Computational Approaches to Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemical design. Computational methods provide a powerful means to investigate these relationships for imidazole derivatives. chemijournal.com By systematically modifying the structure of a parent molecule, such as this compound, and calculating the resulting changes in electronic and steric properties, researchers can build detailed structure-reactivity profiles.
Molecular Docking Methodologies in Chemical Design (excluding specific biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While widely used in drug discovery to predict the binding of a ligand to a biological target, the methodologies of molecular docking are also applicable in a broader chemical design context, for instance, in the design of catalysts or materials where specific molecular interactions are key.
In the context of designing novel imidazole derivatives, molecular docking can be used to understand how these molecules might interact with other chemical species or surfaces. The process involves defining a "receptor," which could be a catalytic surface or another molecule, and then "docking" the imidazole derivative into the active or binding site of this receptor. vensel.org Software such as AutoDock is commonly used for these studies. mdpi.comvensel.org
The results of a docking simulation are typically a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. mdpi.com This information can be used to analyze the types of interactions, such as hydrogen bonding and pi-pi interactions, that are important for the binding of the imidazole derivative. mdpi.comvensel.org By understanding these interactions, chemists can design new derivatives with modified structures that are predicted to have stronger or more specific binding properties. For example, the introduction of specific functional groups could be guided by the desire to form additional hydrogen bonds with the target.
Table 2: Key Computational Techniques and Their Applications in Imidazole Derivative Design
| Computational Technique | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition states, activation energies, potential energy surfaces |
| Machine Learning (ML) / QSAR | Predictive Modeling | Structure-activity/reactivity relationships, property prediction |
Catalytic Applications and Catalysis Research Involving Imidazole 2 Carbaldehyde Derivatives
Organocatalytic Roles of Imidazole-Derived Systems
Imidazole (B134444) and its derivatives serve as highly effective organocatalysts, primarily due to the nucleophilic and basic nature of the sp²-hybridized nitrogen atom (N-3) in the imidazole ring. This nitrogen can act as a general base or a nucleophilic catalyst in various organic transformations.
The catalytic activity of the imidazole core is well-documented in promoting reactions such as the hydrolysis of esters, where it acts as a general base catalyst. Furthermore, simple imidazole compounds have been shown to effectively catalyze carbon-carbon bond-forming reactions. For example, imidazole is an efficient Lewis base catalyst for the Henry reaction (nitroaldol reaction), facilitating the addition of nitroalkanes to aldehydes to produce valuable β-nitroalcohols. tandfonline.comresearchgate.net The reaction proceeds through the deprotonation of the nitroalkane by the imidazole base, generating a nitronate anion that subsequently attacks the carbonyl carbon of the aldehyde. tandfonline.com This process operates under mild conditions and can be performed in environmentally benign media like water, with the catalyst being recyclable. tandfonline.comscite.ai
Derivatives of imidazole-2-carbaldehyde can also serve as precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts generated by the deprotonation of the corresponding imidazolium salt. The resulting carbene is a strong σ-donor that can initiate unique catalytic cycles, such as the benzoin condensation and Stetter reaction, by reversing the polarity of the aldehyde carbonyl group (umpolung).
Metal-Catalyzed Reactions Facilitated by Imidazole-Based Ligands
The versatility of 1-isobutyl-1H-imidazole-2-carbaldehyde extends to its use as a precursor for ligands in transition-metal catalysis. The imidazole nitrogen atoms are excellent donors for a variety of metals, and the aldehyde group provides a convenient handle for synthesizing multidentate ligands, such as Schiff bases, by condensation with amines. These ligands can stabilize and modulate the reactivity of metal centers in catalytic cycles.
Late transition metals like nickel, palladium, and copper, when complexed with imidazole-containing ligands, show significant activity in cross-coupling and C-H activation reactions. utas.edu.auresearchgate.netnih.gov For instance, nickel-catalyzed systems have been developed for the C-H arylation and alkenylation of imidazoles, coupling them with phenol derivatives or chloroarenes. nih.gov Similarly, copper-catalyzed methodologies are widely used for the N-arylation of imidazoles. beilstein-journals.orgacs.org The electronic properties of the imidazole ligand, influenced by substituents like the isobutyl group at the N-1 position, can be tuned to optimize catalytic efficiency and selectivity.
The resulting metal complexes find application in a broad spectrum of reactions, including:
Suzuki-Miyaura Coupling: Palladium complexes with imidazole-based ligands can catalyze the formation of carbon-carbon bonds between aryl halides and boronic acids.
Heck Coupling: These complexes are also active in the coupling of aryl halides with alkenes.
Olefin Oligomerization and Polymerization: Nickel and iron complexes bearing chelating imidazole ligands have been investigated for their ability to catalyze the chain-growth of olefins like ethylene. utas.edu.au
| Catalyst System | Reaction Type | Substrates | Key Features |
| Ni(OTf)₂/dcype | C-H Arylation | Imidazoles, Phenol derivatives | First Ni-catalyzed C-H arylation at C-2 of imidazoles. nih.gov |
| Cu(OAc)₂ | C-N Bond Formation | Imidazoles, Aryl halides | Ligand-free approach under aerobic conditions. beilstein-journals.org |
| Pd(OAc)₂ | C-H Arylation | Imidazoles, Iodobenzene | C2-selective arylation of N-unprotected imidazoles. researchgate.net |
Design and Application of Heterogeneous Catalysts and Nanocatalysts
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, derivatives of this compound are incorporated into solid supports, leading to robust and reusable heterogeneous catalysts.
Imidazolium salts, readily synthesized from N-alkylimidazoles, are a key class of ionic liquids (ILs). When these imidazolium ILs are integrated into the structure of Porous Organic Polymers (POPs), they create materials with high surface areas and accessible catalytic sites. rsc.orgrsc.org These IL-functionalized POPs are synthesized through methods like the FeCl₃-catalyzed Friedel–Crafts alkylation of an imidazolium precursor with a cross-linker. rsc.orgrsc.org
The resulting POPs act as reusable solid acid catalysts. For example, they have been successfully employed in the synthesis of benzimidazole derivatives from the condensation of aromatic aldehydes and o-phenylenediamine, achieving good yields (87–91%). rsc.orgrsc.org The porous nature of the polymer allows for efficient diffusion of reactants to the active imidazolium sites, while the solid framework facilitates easy recovery of the catalyst by simple filtration.
A powerful strategy for creating easily separable catalysts involves immobilizing catalytically active species onto magnetic nanoparticles. Typically, a core of magnetite (Fe₃O₄) is coated with a protective silica (SiO₂) shell, which is then functionalized with an imidazole-containing moiety. biolmolchem.comut.ac.ir This core-shell structure (e.g., Fe₃O₄@SiO₂-imidazole) combines the catalytic activity of the imidazole group with the superparamagnetic properties of the iron oxide core. biolmolchem.comorientjchem.org
These magnetic nanocatalysts have proven effective in various organic syntheses, including the multi-component synthesis of substituted imidazole and benzoxazole derivatives. biolmolchem.combiolmolchem.commdpi.com The key advantage of this approach is the straightforward catalyst recovery; after the reaction, an external magnet is applied to attract the catalyst, allowing the product to be decanted. orientjchem.org The catalyst can be washed and reused for multiple cycles with minimal loss of activity, making the process highly efficient and sustainable. mdpi.comtandfonline.com
| Catalyst Type | Synthesis Method | Application | Advantages |
| Fe₃O₄@C@PrNHSO₃H | Covalent functionalization on carbon-coated Fe₃O₄ | One-pot synthesis of 4,5-diphenyl-1H-imidazole derivatives. tandfonline.comscilit.com | Environmentally friendly, magnetically removable, reusable for at least eight cycles. tandfonline.com |
| Fe₃O₄@SiO₂-imidazol-I | Immobilization of imidazole on silica-coated Fe₃O₄, followed by iodine treatment | One-pot synthesis of benzoxazole derivatives. biolmolchem.combiolmolchem.com | Metal-free, high stability, reusable for five cycles. biolmolchem.com |
| Fe₃O₄-IL-HSO₄ | Immobilization of an imidazolium-based acidic ionic liquid on Fe₃O₄ | Regioselective thiocyanation of aromatic compounds. ut.ac.ir | Highly efficient, reusable Brønsted acid catalyst, works in aqueous media. ut.ac.ir |
Specific Catalytic Transformations Enabled by Imidazole Aldehyde Derivatives (e.g., Henry reaction, additions to aldehydes)
The inherent basicity of the imidazole ring enables it to catalyze specific C-C bond-forming reactions with high efficiency.
Henry (Nitroaldol) Reaction: Imidazole is a well-established catalyst for the Henry reaction, which involves the addition of a nitroalkane to an aldehyde or ketone. tandfonline.comresearchgate.net The imidazole acts as a mild base, abstracting a proton from the α-carbon of the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the carbonyl electrophile. The use of imidazole is advantageous as its mild basicity minimizes side reactions like aldol condensation or product dehydration, which can occur with stronger bases. tandfonline.com This reaction can be conducted under solvent-free grinding conditions or in aqueous media, aligning with the principles of green chemistry. tandfonline.comtandfonline.com
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can also be promoted by imidazole-based catalysts. organic-chemistry.orgresearchgate.netbenthamopenarchives.com For instance, N-methylimidazole has been shown to be a promising catalyst for the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds, providing a cost-effective and environmentally friendly route to valuable β-amino carbonyl derivatives. organic-chemistry.org The imidazole catalyst activates the nucleophile or the Michael acceptor, facilitating the formation of the C-N bond.
Role in CO₂ Adsorption and Other Environmental Catalysis
Imidazole derivatives are playing an increasingly important role in environmental catalysis, particularly in the capture and conversion of carbon dioxide (CO₂).
The nitrogen-rich imidazole ring has a natural affinity for the acidic CO₂ molecule. This property is exploited in the design of materials for CO₂ capture. Imidazole-functionalized Porous Organic Polymers (POPs) and Benzimidazole-Linked Polymers (BILPs) exhibit high CO₂ uptake capacities. rsc.orgrsc.orgnih.gov The isosteric heat of adsorption in these materials can be tuned by adjusting the density of imidazole functionalities, indicating a strong interaction between the polymer framework and CO₂. rsc.orgrsc.org
Beyond simple adsorption, these materials can also act as catalysts for CO₂ conversion. Zeolitic Imidazole Frameworks (ZIFs), a subclass of metal-organic frameworks, have shown high catalytic activity in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable industrial chemicals. acs.org This reaction is often performed without the need for co-catalysts or solvents. acs.org Similarly, imidazolium-based ionic liquids immobilized on supports like ZSM-5 zeolite are effective catalysts for synthesizing propylene carbonate from CO₂ and propylene oxide. mdpi.com This dual functionality of CO₂ capture and conversion positions imidazole-based materials as critical components in carbon capture and utilization (CCU) technologies. acs.org
Future Directions and Emerging Research Avenues for 1 Isobutyl 1h Imidazole 2 Carbaldehyde Research
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of 1-Isobutyl-1H-imidazole-2-carbaldehyde is foundational to its further study and application. While general methods for N-alkylation of imidazoles and formylation of the imidazole (B134444) ring are known, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
Current synthetic strategies for similar compounds often involve a two-step process: N-alkylation of imidazole followed by formylation at the C2 position. The N-alkylation of imidazole with an isobutyl halide is a common approach. nih.govgoogle.com For the subsequent formylation, methods such as the Vilsmeier-Haack reaction or metal-catalyzed carbonylation could be explored. researchgate.net
Table 1: Potential Synthetic Pathways for this compound
| Step | Reagents and Conditions | Potential Advantages |
| N-Alkylation | Isobutyl bromide, K2CO3, Acetone, Reflux | Readily available reagents, straightforward procedure. nih.gov |
| Formylation | Vilsmeier-Haack (POCl3, DMF) | Established method for formylating electron-rich heterocycles. researchgate.net |
| One-Pot Synthesis | Exploration of novel catalysts and reaction conditions | Increased efficiency, reduced waste. |
| Microwave-Assisted | Microwave irradiation | Accelerated reaction rates, improved yields. nih.gov |
Elucidation of Undiscovered Reactivity Profiles and Novel Transformations
The reactivity of this compound is dictated by the interplay of the N-isobutyl group and the C2-carbaldehyde functionality. The aldehyde group is a versatile handle for a wide range of chemical transformations.
Future research should investigate novel transformations of the carbaldehyde group, such as its use in multicomponent reactions to build complex molecular architectures. The N-isobutyl group, with its branched alkyl nature, may influence the steric and electronic environment of the imidazole ring, potentially leading to unique reactivity compared to linear N-alkyl analogs. For instance, it could modulate the reactivity of the aldehyde or the stability of reaction intermediates.
Decarbonylation reactions of imidazole-2-carbaldehydes in the presence of alcohols have been reported, and the influence of the N-isobutyl group on the kinetics and mechanism of such reactions warrants investigation. researchgate.net Furthermore, the potential for the isobutyl group to participate in intramolecular reactions or direct metallation at specific positions on the imidazole ring is an area ripe for exploration.
Expansion of Applications in Advanced Materials Science and Functional Technologies
Imidazole derivatives are increasingly being utilized in materials science due to their unique electronic and coordination properties. researchgate.netnih.gov this compound could serve as a valuable building block for a variety of advanced materials.
The aldehyde functionality can be used to synthesize Schiff bases, which are known to form stable complexes with various metal ions. These metal complexes could have applications in catalysis, sensing, or as luminescent materials. The imidazole nitrogen atoms can also coordinate with metal centers, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) with tailored porosity and functionality.
Furthermore, the N-isobutyl group can enhance the solubility of the molecule in organic solvents, facilitating its incorporation into polymer matrices. This could lead to the development of novel functional polymers with applications in coatings, membranes, or electronic devices. The imidazole core is also a known component of ionic liquids, and the isobutyl substitution may impart desirable properties for such applications. mdpi.comresearchgate.net
Advancement of Integrated Computational and Experimental Studies in Design and Discovery
The integration of computational and experimental approaches can significantly accelerate the design and discovery of new applications for this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties.
Computational studies on N-alkylimidazoles with branched substituents have already provided insights into their physical properties like density and viscosity. mdpi.comresearchgate.net Similar studies on this compound could predict its behavior in various chemical environments and guide the design of new experiments.
For example, computational modeling could be used to:
Predict the most favorable sites for electrophilic and nucleophilic attack.
Simulate the interaction of the molecule with metal ions to design novel catalysts or sensors.
Model the self-assembly of the molecule to predict its potential for forming ordered structures in advanced materials.
Screen for potential biological activities through molecular docking studies with various protein targets. researchgate.net
By combining these computational predictions with targeted experimental validation, researchers can more efficiently explore the full potential of this promising imidazole derivative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Isobutyl-1H-imidazole-2-carbaldehyde, and how can reaction efficiency be assessed?
- Methodological Answer : The compound can be synthesized via alkylation of imidazole-2-carbaldehyde precursors using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction efficiency is assessed by monitoring the disappearance of starting materials via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by ¹H/¹³C NMR ensures product integrity. Yield optimization may require adjusting stoichiometry or reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and isobutyl group signals (δ ~0.9–2.5 ppm). IR spectroscopy verifies the C=O stretch (~1680–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for graphical representation resolves bond lengths, angles, and stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Purity is verified via HPLC (C18 column, acetonitrile/water gradient). Stability tests under varying temperatures (e.g., 4°C vs. ambient) and inert atmospheres (N₂/Ar) are conducted using accelerated degradation studies. Storage in amber vials at –20°C with desiccants (e.g., silica gel) prevents hydrolysis or oxidation .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound in literature be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Cross-validation using:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR frequencies for comparison.
- Advanced Techniques : Variable-temperature NMR or 2D experiments (e.g., COSY, HSQC) clarify signal assignments. SCXRD provides definitive structural confirmation .
Q. What strategies are employed to study the coordination chemistry of this compound with transition metals?
- Methodological Answer : The aldehyde group acts as a ligand via oxygen donation. Reactions with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under reflux form complexes. Characterization includes:
- Magnetic Susceptibility : SQUID magnetometry for paramagnetic behavior.
- XAS : X-ray absorption spectroscopy probes metal-ligand bonding.
- SCXRD : Resolves coordination geometry (e.g., square planar vs. octahedral) .
Q. How can researchers design experiments to investigate the compound’s role in multicomponent reactions (MCRs)?
- Methodological Answer : The aldehyde group participates in Ugi or Biginelli reactions. Example protocol:
- Ugi Reaction : Combine with an amine, isocyanide, and carboxylic acid in methanol at 50°C. Monitor via LC-MS.
- Kinetic Studies : Vary reactant ratios and temperatures to determine rate laws. Mechanistic insights are gained via trapping intermediates (e.g., ESI-MS) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing reaction yield variations in different synthetic protocols?
- Methodological Answer : Use ANOVA to compare yields across conditions (e.g., solvent, catalyst). Design of experiments (DoE) with response surface methodology (RSM) identifies optimal parameters. Outliers are assessed via Grubbs’ test .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes).
- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites using Gaussian or GAMESS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
